molecular formula C6H6O3 B042507 Methyl 2-furoate CAS No. 611-13-2

Methyl 2-furoate

Cat. No. B042507
CAS RN: 611-13-2
M. Wt: 126.11 g/mol
InChI Key: HDJLSECJEQSPKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-furoate has been achieved through different methods, including the Cannizzaro reaction and esterification processes. The use of NaHSO4·H2O as a catalyst has been shown to produce methyl furoate with an 87.8% yield under optimized conditions (Niu Yong-sheng, 2009)(Niu Yong-sheng, 2009). Another method involves microwave radiation, leading to an 87.4% yield under specific conditions (Zhao Shi-ju, 2007)(Zhao Shi-ju, 2007).

Molecular Structure Analysis

Structural analyses of methyl 2-furoate involve various spectroscopic techniques. Studies have confirmed its structure using IR and 1H NMR spectra, highlighting the compound's molecular intricacies and confirming synthesis success (Niu Yong-sheng, 2009)(Niu Yong-sheng, 2009).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of methyl 2-furoate, such as boiling point, melting point, and solubility, are critical for its application in various chemical processes. However, specific details on these properties are synthesized from the literature, indicating a gap in comprehensive data collection.

Chemical Properties Analysis

Methyl 2-furoate's chemical properties, including its reactivity in esterification, arylation, and oxidation reactions, demonstrate its utility in organic synthesis. The compound's role in forming biobased polyesters and its application in biomass-derived solvents like 2-MeTHF highlight its importance in sustainable chemistry (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014; Vittorio Pace, P. Hoyos, L. Castoldi, P. Domínguez de María, A. Alcántara, 2012)(Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014)(Vittorio Pace, P. Hoyos, L. Castoldi, P. Domínguez de María, A. Alcántara, 2012).

Scientific Research Applications

  • Synthesis of Arylated Furans : Methyl 2-furoate is used as an alternative reagent to furan for the synthesis of mono- or poly-arylated furans under palladium-catalyzed direct arylation (Fu & Doucet, 2011).

  • Direct Arylation of Heteroaromatics : It is useful in the palladium-catalyzed direct arylation of heteroaromatics, along with other compounds like ethyl 5-bromothiophene-2-carboxylate (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Production of Furoic Acid Derivatives : Methyl 2-furoate is used in the production of compounds like 4,5-Dimethyl-2-Furoic Acid, a useful intermediate in various syntheses (Mndzhoian, 1959).

  • Reactions with Ketobutyraldehyde : It reacts with 3-ketobutyraldehyde dimethyl acetal to produce derivatives in methanol (Burness, 2003).

  • Pyrolysis Studies : Methyl 2-furoate undergoes pyrolysis to produce various compounds like methane, carbon monoxide, and acetylene, important in understanding decomposition mechanisms (Yan et al., 2019).

  • Selective Oxidative Esterification : It is a product of the selective oxidative esterification of furfural with methanol, catalyzed by gold-based catalysts, with potential applications in specialty fragrances (Ampelli et al., 2016).

  • Enantioselective Synthesis : Methyl 2-furoate is involved in the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans, a key substructure in spongiane diterpenoids (Weisser, Yue, & Reiser, 2005).

  • Aerobic Oxidation Processes : It is synthesized via aerobic oxidation of furfural using heterogeneous Cox Oy-N@C catalysts (Deng et al., 2014).

  • Lipase-Catalyzed Esterification : The compound is produced via lipase-catalyzed esterification of furoic acid, a process relevant in biochemical engineering (Zhang et al., 2020).

  • Catalytic Conversion : It is the product of the catalytic conversion of furfural using gold nanoparticles supported on CMK-3 mesoporous catalysts, showcasing high selectivity and stability (Radhakrishnan et al., 2017).

Safety And Hazards

Methyl 2-furoate is classified as a poison by the intraperitoneal route and is a skin irritant and lachrymator . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJLSECJEQSPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060598
Record name 2-Furancarboxylic acid, methyl ester
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Molecular Weight

126.11 g/mol
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Physical Description

Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour
Record name Methyl 2-furoate
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Record name Methyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/
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Boiling Point

181.00 to 182.00 °C. @ 760.00 mm Hg
Record name Methyl 2-furoate
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Solubility

insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Methyl 2-furoate
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Density

1.176-1.181
Record name Methyl 2-furoate
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Product Name

Methyl 2-furoate

CAS RN

611-13-2
Record name Methyl 2-furoate
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Record name Methyl 2-furoate
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Record name METHYL 2-FUROATE
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Record name Methyl 2-furoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

With reference to the chemical reaction formula 6, 2-furan carboxylic acid (20 g, 178 mmol) and 0.5M of HCI/methanol (400 mL) are put in one after another to be dissolved in an 1 L round-bottom flask and are refluxed at 80° C. for 2 hours to be reacted. After the solvent is removed by vacuum drying, the residue from which is diluted in EtOAc to be moved to a separatory funnel, and washed in turn with ice water and 5% of sodium bicarbonate (NaHCO3) aqueous solution, with pH checked at 7˜8 at the end. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated by flash chromatography (hexanes: EtOAc=10:1) to obtain a 2-furan carboxylic acid methyl ester (20.53 g, 162 mmol, 91% of yield), in the form of light yellow oil. The data of1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
M Manzoli, F Menegazzo, M Signoretto, D Marchese - Catalysts, 2016 - mdpi.com
… in the furfural oxidative esterification to methyl-2-furoate under mild conditions by employing … route to efficiently convert furfural to methyl-2-furoate to be scaled up at industrial level. …
Number of citations: 42 www.mdpi.com
HY Fu, H Doucet - 2011 - Wiley Online Library
… Therefore, the palladium-catalysed direct regioselective arylation of methyl 2-furoate should … Herein, we wish to report on the use of methyl 2-furoate for the preparation of 5-arylfuroates …
MA Khan, JB Polya - Australian Journal of Chemistry, 1973 - researchgate.net
… methyl 2-furoate does not appear to have been studied before. Arylations of methyl 2-furoate … in the arylations could be due to the separation of methyl 2-furoate during the reaction. 5-o-…
Number of citations: 11 www.researchgate.net
Y Zhang, X Di, W Wang, M Song, Q Yu, Z Wang… - Biochemical …, 2020 - Elsevier
Methyl-2-furoate (MF) is a high-value compound, and can be produced via esterification of furoic acid derived from biobased furfural. Herein, CAL-B and [bmim][PF 6 ] were the most …
Number of citations: 16 www.sciencedirect.com
W He, J Lu, L Zhang, J Liu, L Wei - Chinese Journal of Chemical …, 2022 - pubs.aip.org
Methyl 2-furoate (FAME2) is a model for the potential renewable biofuel of dimethyl furan-2,5-dicarboxylate, with the development of its new synthesis method. The potential energy …
Number of citations: 6 pubs.aip.org
B Yan, J Wang, Q Meng, Z Cheng, L Wei, Y Zhang… - Energy & …, 2019 - ACS Publications
Methyl 2-furoate (FAME2) pyrolysis was studied experimentally on a flow reactor in the temperature range of 879-1107 K and at the pressure of 760 Torr using synchrotron vacuum …
Number of citations: 11 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… There are insufficient reproductive toxicity data on methyl 2-furoate or any read-across materials. The total systemic exposure to methyl 2furoate is below the TTC for the reproductive …
J De Maron, D Cesari, SB Rameesdeen, T Tabanelli… - Green …, 2023 - pubs.rsc.org
… Preliminary solubility/miscibility tests of furoic acid (FA), methyl 2-furoate (2-MF) or ethyl 2-furoate (2-EF) with acetic acid (AA) or ethyl acetate (EA) led us to select 2-MF as the most …
Number of citations: 0 pubs.rsc.org
VM Kolb, SD Darling, DF Koster… - The Journal of Organic …, 1984 - ACS Publications
… Reaction of methyl 2-furoate with acetyl nitrate afforded the isolation of six adducts whose stereochemistry was determined: (E)- and (Z)-2-carbomethoxy-2-acetoxy-5-nitro-2,5-…
Number of citations: 16 pubs.acs.org
V Mengeaud, O Bagel, R Ferrigno, HH Girault… - Lab on a Chip, 2002 - pubs.rsc.org
… The methoxylation of the methyl-2-furoate was carried out and the effect of the residence … The electrochemical methoxylation of a furan derivative, namely the methyl-2-furoate, was …
Number of citations: 53 pubs.rsc.org

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